1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone
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Description
Sulindac sulfone is a derivative of sulindac, which is an NSAID used to treat pain, inflammation, and fever. Sulindac sulfone has been found to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including colon, breast, and prostate cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Scientific Research Applications
Fluorescent Probes for Biological Systems
The structure of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone can be utilized in the development of fluorescent probes. For instance, the design of BODIPY-based probes that exhibit high selectivity and sensitivity for hydrogen sulfide (H2S) in biological systems. This specificity towards H2S allows for the detailed study of its role within biological contexts, offering potential insights into cellular processes where H2S is involved (Fang et al., 2019).
Molecular Crystals Formation
Research demonstrates the ability of related compounds to form new molecular crystals through interaction with various sulfoxides. This selective inclusion capability signifies the compound's potential in creating structured materials with specific chemical interactions, indicating its importance in materials science and engineering (Sato et al., 1999).
Spectroscopic Analysis and Molecular Structure
The compound's structure has been extensively analyzed using X-ray diffraction and vibrational spectroscopy. These studies not only confirm the compound's molecular configuration but also provide valuable insights into its electronic and structural properties, which are crucial for understanding its reactivity and potential applications in various chemical contexts (Kumar et al., 2015).
Synthesis and Reactivity
Research also explores the compound's reactivity, particularly its condensation reactions, to produce heterocyclic compounds. This aspect highlights its versatility as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical or material applications (Moskvina et al., 2015).
properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylphenyl)sulfinylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3S/c1-11-4-6-15(7-5-11)21(20)10-16(18)14-8-12(2)17(19)13(3)9-14/h4-9,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCXVZQRBIMQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(=O)C2=CC(=C(C(=C2)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone |
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